

Technical Guide: The ascr#5 Receptor SRG-37 in Caenorhabditis elegans

Author: BenchChem Technical Support Team. Date: December 2025



Abstract

The nematode Caenorhabditis elegans utilizes a complex language of small-molecule pheromones, known as ascarosides, to regulate critical life decisions, including developmental timing, mating, and social behaviors. A key component of this chemosensory system is the G-protein coupled receptor (GPCR) SRG-37, which, along with its partially redundant paralog SRG-36, functions as a specific receptor for the dauer-inducing pheromone ascaroside #5 (ascr#5).[1][2] This technical guide provides a comprehensive overview of SRG-37, detailing its role in distinct signaling pathways, summarizing key quantitative data from functional assays, and providing detailed experimental protocols for its study.

Core Function and Expression of SRG-37

SRG-37 is a serpentine receptor belonging to the class G family of chemoreceptors in C. elegans.[3] Its primary role is the perception of **ascr#5**, a specific ascaroside that influences developmental and neurological processes.

- Ligand Specificity: SRG-37 is specifically required for the perception of **ascr#5**. Strains with deletions in the genomic region containing srg-36 and srg-37 exhibit resistance to **ascr#5**-induced dauer formation but maintain normal sensitivity to other ascarosides.[2]
- Expression and Localization: SRG-37 is strongly expressed in the ASI pair of amphid sensory neurons.[2][4] Within these neurons, the receptor localizes to the sensory cilia, the primary site of environmental chemical detection.[2]



Functional Redundancy: SRG-37 shares a high degree of functional overlap with SRG-36.
 Both genes are located in a tandem repeat on the X chromosome and are often disrupted together in ascr#5-resistant wild isolates.[2][5] Experiments have shown that complementing these resistant strains with cDNA from either srg-36 or srg-37 can restore sensitivity to ascr#5, indicating at least partial redundancy.[2]

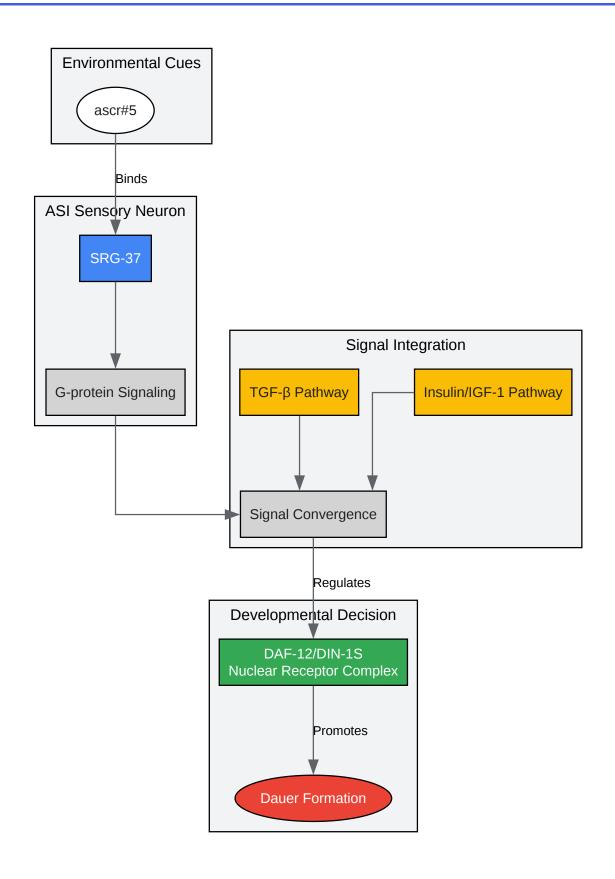
Signaling Pathways and Biological Roles

SRG-37 is a critical upstream component in at least two distinct signaling cascades: the regulation of the dauer developmental diapause and the promotion of axon regeneration.

Dauer Formation

Under conditions of high population density and limited food, C. elegans larvae can enter a stress-resistant, alternative developmental stage called the dauer larva.[6] Ascarosides, including **ascr#5**, are the key signals for population density. The binding of **ascr#5** to SRG-37 in the ASI neurons is a crucial input for this decision. This signal is integrated with other environmental cues and transduced through conserved signaling pathways, including TGF- β and insulin/IGF-1 signaling (IIS), which ultimately converge on the nuclear hormone receptor DAF-12 to regulate the transcriptional program for dauer entry.[7][8]





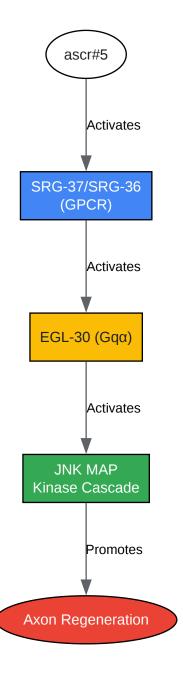
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Caption: SRG-37 signaling pathway in dauer formation.



Axon Regeneration

Recent studies have uncovered a surprising role for ascaroside signaling in the nervous system's response to injury. Specifically, **ascr#5** signaling via SRG-36/SRG-37 promotes adult-specific axon regeneration.[1] In this pathway, SRG-37 acts as the upstream GPCR that, upon activation by **ascr#5**, stimulates the Gqα protein EGL-30.[1] This activation initiates a downstream JNK MAP kinase cascade, a pathway known to be a positive regulator of axon regeneration in C. elegans.[1]



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Caption: SRG-37 signaling pathway in axon regeneration.

Quantitative Data Presentation

Quantitative analysis of SRG-37 function has primarily been conducted through behavioral and developmental assays.

Table 1: ascr#5-Induced Dauer Formation

This table summarizes the response of different C. elegans genotypes to **ascr#5** treatment. The data highlight the essential role of srg-37 in this process.

Genotype	ascr#5 Concentration	Temperature	% Dauer Formation (Normalized)	Reference
N2 (Wild-type)	2 μΜ	25 °C	~80-90%	[5]
srg-37(ean179) natural deletion	2 μΜ	25 °C	~10-20% (Reduced Sensitivity)	[5]
srg-37(Δ) CRISPR deletion	2 μΜ	25 °C	~0-10% (Resistant)	[5]
srg-36(Δ) CRISPR deletion	2 μΜ	25 °C	~70-80% (Slightly Reduced)	[5]
srg-36(Δ); srg- 37(Δ) double mutant	2 μΜ	25 °C	~0-5% (Fully Resistant)	[5]

Data are estimated from published figures and represent the general trend. Exact values may vary between experiments.

Table 2: Ascaroside-Induced Calcium Transients in ASH Neurons



This table shows the results of ectopically expressing srg-37 in the ASH nociceptive neurons, which do not normally express this receptor. This "gain-of-function" approach demonstrates that SRG-37 is sufficient to confer **ascr#5** sensitivity to a naive neuron.

Ectopic Expression in ASH	Ascaroside Stimulus	Peak GCaMP3 Response (ΔF/F %)	Reference
srg-37	C6 Ascaroside (ascr#5)	~150-200%	[3]
srg-37	C3 Ascaroside	No significant response	[3]
Control (No ectopic expression)	C6 Ascaroside (ascr#5)	No significant response	[3]

 Δ F/F % represents the percentage change in fluorescence of the GCaMP3 calcium sensor upon stimulation.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of SRG-37 function. The following are standard protocols for key assays.

Protocol: ascr#5-Induced Dauer Formation Assay

This assay quantifies the propensity of a worm population to enter the dauer stage in response to a specific concentration of **ascr#5**.

- Worm Synchronization:
 - Bleach gravid adult hermaphrodites to harvest eggs.
 - Wash eggs three times in M9 buffer.
 - Allow eggs to hatch overnight in M9 buffer without food to obtain a synchronized population of L1 larvae.
- Assay Plate Preparation:

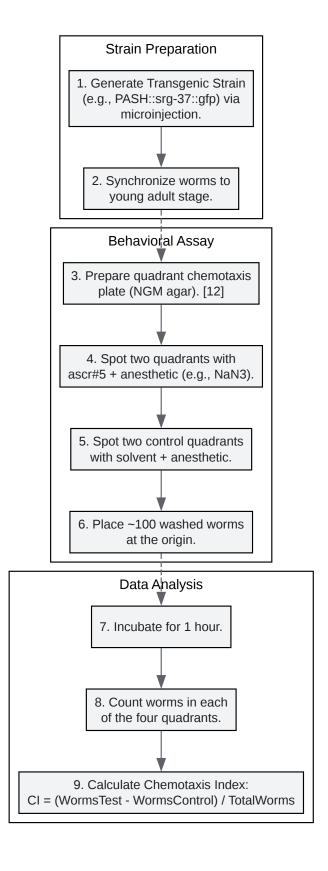


- Prepare 6 cm NGM-lite agar plates.
- Prepare a stock solution of ascr#5 in ethanol. Dilute to the final desired concentration (e.g., 2 μM) in a suspension of OP50 E. coli. For control plates, use an equivalent volume of ethanol in the OP50 suspension.[5]
- Spot 50 μL of the ascr#5/OP50 or control/OP50 mixture onto the center of the assay plates and allow to dry.
- Assay Execution:
 - Transfer approximately 100-150 synchronized L1 larvae to each assay plate.
 - Incubate plates at the desired temperature (e.g., 25°C) for 48-72 hours.
- Scoring and Data Analysis:
 - After incubation, add a drop of 1% sodium dodecyl sulfate (SDS) to the edge of the bacterial lawn. Dauer larvae are resistant to SDS and will continue moving, while nondauer animals will be rapidly paralyzed and killed.
 - Count the number of surviving (dauer) and dead (non-dauer) worms under a dissecting microscope.
 - Calculate the percentage of dauer formation for each plate: (Number of Dauer Larvae / Total Number of Larvae) * 100.
 - Perform the assay in triplicate for each condition and genotype.

Protocol: Ectopic Expression and Chemosensation Assay

This protocol describes how to test if SRG-37 can confer **ascr#5** sensitivity to a neuron that does not normally sense it, such as the ASH avoidance neuron.





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Caption: Experimental workflow for an **ascr#5** avoidance assay.



• Transgenesis:

- Create a DNA construct where the srg-37 coding sequence is driven by a promoter specific to the target neuron (e.g., the sra-6 promoter for ASH neurons).
- Generate transgenic animals by microinjecting this construct, along with a co-injection marker, into the gonad of wild-type worms.
- Chemotaxis Plate Preparation:
 - Use a standard 4-quadrant petri dish with chemotaxis agar.[9]
 - Prepare a "Test" solution of ascr#5 in a suitable solvent (e.g., ethanol) mixed with an anesthetic like sodium azide.
 - Prepare a "Control" solution with only the solvent and anesthetic.
 - \circ Spot 1 μL of the Test solution on two opposing quadrants and 1 μL of the Control solution on the other two quadrants.[9]
- Assay and Scoring:
 - Wash synchronized young adult worms in M9 buffer to remove bacteria.
 - Place a drop containing 50-200 worms at the center (origin) of the plate.
 - Allow the assay to run for 1 hour.
 - Count the number of worms in the test quadrants (N_test) and control quadrants (N_control).
 - Calculate the Chemotaxis Index (CI) = (N_test N_control) / (N_test + N_control). A
 negative CI indicates avoidance.

Implications for Research and Drug Development

SRG-37 represents an important node in the neuro-hormonal regulation of development and neuronal repair in C. elegans. Its specificity for **ascr#5** and its role as a GPCR make it an



intriguing subject for further study.

- Neuroscience: The discovery of its role in axon regeneration opens up new avenues for investigating how environmental chemical signals can influence nervous system repair.[1]
- Drug Development: As a GPCR, SRG-37 belongs to a highly "druggable" class of proteins.
 While a direct homolog does not exist in humans, the signaling pathways it modulates (Gqα, JNK) are highly conserved. Understanding the structure-function relationship of SRG-37 and its interaction with ascr#5 could provide insights into the design of novel molecules that target related GPCRs in other organisms.
- Future Research: Key unanswered questions include the precise downstream effectors of the G-protein signaling cascade in the ASI neuron, the potential for heterodimerization with other GPCRs, and the full range of biological processes that are modulated by the ascr#5/SRG-37 signaling axis.

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- To cite this document: BenchChem. [Technical Guide: The ascr#5 Receptor SRG-37 in Caenorhabditis elegans]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3345685#ascr-5-receptor-srg-37-in-c-elegans]

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